- Synthesis and Characterization of Secondary Nitrosamines from Secondary Amines Using Sodium Nitrite and p-Toluenesulfonic AcidChemistry - An Asian Journal, 2015, 10(3), 674-678,
Cas no 924-16-3 (N-Nitrosodibutylamine)

N-Nitrosodibutylamine structure
상품 이름:N-Nitrosodibutylamine
N-Nitrosodibutylamine 화학적 및 물리적 성질
이름 및 식별자
-
- 1-Butanamine,N-butyl-N-nitroso-
- N-Nitrosodibutylamine
- Additional VOC’s by Method 8260B
- Method 8270B - Nitrosamines Mix
- N,N-dibutylnitrous amide
- N-NITROSO-DI-N- BUTYLAMINE
- N-Nitroso-di-n-butyl
- N-Nitrosodi-n-butylamine
- N-Nitrosodi-n-butylamine solution
- 7-Nitro-1H-indazole
- N-Dibutylnitrosamine
- NDBA
- NSC 6830
- Nitrosodibutylamine
- Dibutylamine, N-nitroso- (6CI, 7CI, 8CI)
- N-Butyl-N-nitroso-1-butanamine (ACI)
- Di-n-butylnitrosamine
- Dibutylnitrosamine
- N,N-Di-n-butylnitrosamine
- N,N-Dibutylnitrosamine
- N-Nitroso-N-di-n-butylamine
- N-Nitroso-di-n-butylamine
- NNitrosodinbutylamine
- Butylamine, N-nitrosodi-
- AKOS015902563
- HSDB 5107
- BRN 1760378
- N-NITROSODI-N-BUTYLAMINE [IARC]
- Dinbutylnitrosamine
- MS-22887
- N-Di-N-butylnitrosamine
- NCGC00248027-01
- Dinbutylnitrosamin
- N-Nitroso-di-n-butylamine 10 microg/mL in Methanol
- CHEMBL354920
- Butylamine, Nnitrosodi
- 4-04-00-03389 (Beilstein Handbook Reference)
- NSC6830
- dibutylamine, N-nitroso
- CHEBI:82356
- EINECS 213-101-1
- NS00000642
- CS-0128596
- NNitrosodibutylamine
- butylamine, N-nitrosodi
- N,N-DIBUTYLNITROSOAMINE [HSDB]
- Di-n-butylnitrosamin [German]
- N,N-Dibutylnitrosoamine
- HY-131113
- N-Nitroso-di-n-butylamine 1000 microg/mL in Methanol
- 1-Butanamine, N-butyl-N-nitroso-
- N-Butyl-N-nitroso-1-butanamine
- Tox21_202334
- N,NDinbutylnitrosamine
- UNII-8K8942WN31
- NButylNnitroso1butamine
- RCRA waste number U172
- WLN: ONN4&4
- RCRA waste no. U172
- CAS-924-16-3
- 924-16-3
- NCGC00259883-01
- 1Butanamine, NbutylNnitroso
- N-Nitroso-N-di-n-butylamine 0.1 mg/ml in Methanol
- 8K8942WN31
- NSC-6830
- Z1255485634
- DTXSID2021026
- EN300-7475958
- N-NITROSODI-N-BUTYLAMINE (IARC)
- NButylNnitroso1butaneamine
- N-Nitrosodi-n-butylamine, analytical standard
- N-Butyl-N-nitroso-1-butamine
- N-Nitrosodi-(n-butyl)amine
- N-Nitroso-N-di-n-butylamine 1.0 mg/ml in Methanol
- N,NDibutylnitrosoamine
- N-di-n-Butylnitrosoamine
- D91692
- SCHEMBL606730
- NCGC00248027-02
- Q22138402
- DB-057301
- 1,1-Dibutyl-2-oxohydrazine #
- Tox21_300425
- DTXCID101026
- NCGC00254330-01
- Nitrosodi-N-butylamine
- N0375
- Dibutylnitrosoamine
- N-NITROSODIBUTYLAMINE [USP-RS]
- dibutyl(nitroso)amine
- CCRIS 217
- Dibutylamine, N-nitroso-
- N-Butyl-N-nitroso-1-butaneamine
- N-butyl-N-nitrosobutan-1-amine
- Di-N-butylnitrosamin
- DBNA
- Di-N-butylnitrosoamine
- C19277
- dibutyl-nitroso-amine
- n-butyl-n-nitrosobutanamine
- N-NITROSODIBUTYLAMINE (USP-RS)
-
- MDL: MFCD00013892
- 인치: 1S/C8H18N2O/c1-3-5-7-10(9-11)8-6-4-2/h3-8H2,1-2H3
- InChIKey: YGJHZCLPZAZIHH-UHFFFAOYSA-N
- 미소: O=NN(CCCC)CCCC
계산된 속성
- 정밀분자량: 158.14200
- 동위원소 질량: 158.142
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 1
- 중원자 수량: 11
- 회전 가능한 화학 키 수량: 7
- 복잡도: 88.1
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 아무것도 아니야
- 상호 변형 이기종 수량: 아무것도 아니야
- 표면전하: 0
- 토폴로지 분자 극성 표면적: 32.7A^2
실험적 성질
- 밀도: 0.9 g/mL(lit.)
- 융해점: <25 ºC
- 비등점: 237°C(lit.)
- 플래시 포인트: 105.3±18.7 ºC,
- 굴절률: 1.4485 (589.3 nm 20 ºC)
- PSA: 32.67000
- LogP: 2.57000
- 농도: 2000 μg/mL in methylene chloride
N-Nitrosodibutylamine 보안 정보
-
기호:
- 제시어:경고
- 신호어:Warning
- 피해 선언: H302-H351
- 경고성 성명: P281
- 위험물 운송번호:UN 2810
- WGK 독일:2
- 위험 범주 코드: 22-40
- 보안 지침: 45-36/37-24/25-23-53
- RTECS 번호:EJ4025000
-
위험물 표지:
- 보안 용어:6.1(b)
- 포장 등급:III
- 패키지 그룹:III
- 위험 용어:R22
- 저장 조건:room temp
- 위험 등급:6.1(b)
N-Nitrosodibutylamine 세관 데이터
- 세관 번호:2928000090
- 세관 데이터:
?? ?? ??:
2928000090개요:
2928000090 기타 히드라진 (히드라진) 과 클로로기정 (히드록시아민) 의 유기 파생물.?? ??:nothing.VAT:17.0%.?? ???:9.0%。??? ??:6.5%.????:20.0%
?? ??:
?? ??, ?? ??, 사용
요약:
2928000090 히드라진 또는 하이드록시아민에 대한 기타 유기 파생물 부가가치세: 17.0% 환급률: 9.0% 규제 조건: 없음??? ??:6.5% General tariff:20.0%
N-Nitrosodibutylamine 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | DRE-C15602500-100mg |
N-Nitroso-di-n-butylamine |
924-16-3 | 100mg |
¥ 2655 | 2022-04-26 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031448-100mg |
N-Nitrosodibutylamine |
924-16-3 | 100mg |
¥874 | 2023-09-07 | ||
Enamine | EN300-7475958-2.5g |
dibutyl(nitroso)amine |
924-16-3 | 95.0% | 2.5g |
$193.0 | 2025-03-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-212246-10mg |
N-Nitroso-di-n-butylamine, |
924-16-3 | 10mg |
¥1053.00 | 2023-09-05 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N814995-25ml |
N-Nitrosodibutylamine |
924-16-3 | 95% | 25ml |
¥1,816.00 | 2022-01-11 | |
BAI LING WEI Technology Co., Ltd. | APP-9-147-20X-1mL |
N-Nitrosodi-n-butylamine,2.0 mg/mL in Dichloromethane |
924-16-3 | 2.0 mg/mL in Dichloromethane | 1mL |
¥ 463 | 2022-04-26 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 48320-U |
N-Nitrosodibutylamine |
924-16-3 | certified reference material, 2000 μg/mL in methylene chloride | 1ML |
552.51 | 2021-05-13 | |
Enamine | EN300-7475958-10.0g |
dibutyl(nitroso)amine |
924-16-3 | 95.0% | 10.0g |
$555.0 | 2025-03-21 | |
Enamine | EN300-7475958-100mg |
dibutyl(nitroso)amine |
924-16-3 | 95.0% | 100mg |
$28.0 | 2022-02-28 | |
TRC | N525535-100mg |
N-Nitroso-di-n-butylamine |
924-16-3 | 100mg |
$ 215.00 | 2023-09-06 |
N-Nitrosodibutylamine 합성 방법
합성회로 1
반응 조건
1.1 Reagents: p-Toluenesulfonic acid , Sodium nitrite Solvents: Dichloromethane ; rt; 1 - 12 h, rt
참조
합성회로 2
반응 조건
1.1 Reagents: Hydrochloric acid , 1H-Imidazolium, 1-methyl-3-[4-(nitrooxy)butyl]-, chloride (1:1) Solvents: Water ; 0 °C; 60 min, rt
참조
- Ionic liquid 1-(4-nitritobutyl)-3-methylimidazolium chloride as a new reagent for the efficient N-nitrosation of secondary amines under mild conditionsMonatshefte fuer Chemie, 2012, 143(3), 467-470,
합성회로 3
반응 조건
1.1 Reagents: Tetrabutylammonium tetrafluoroborate , Potassium nitrite Solvents: Dichloromethane ; 4 h, rt
참조
- The Use of Potassium/Sodium Nitrite as a Nitrosating Agent in the Electrooxidative N-Nitrosation of Secondary AminesEuropean Journal of Organic Chemistry, 2021, 2021(22), 3289-3293,
합성회로 4
반응 조건
1.1 Reagents: 1,2-Benzisothiazole, 2,3-dihydro-3,3-dimethyl-2-nitroso-, 1,1-dioxide Solvents: Dichloromethane ; 2 h, rt
참조
- A versatile new reagent for nitrosation under mild conditionsChemRxiv, 2021, 1, 1-6,
합성회로 5
반응 조건
1.1 Reagents: 1,2-Benzisothiazole, 2,3-dihydro-3,3-dimethyl-2-nitroso-, 1,1-dioxide Solvents: Dichloromethane ; rt
참조
- Preparation of 2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide derivatives as nitrosation reagents for nitrosation of amines, alcohols, and thiols, World Intellectual Property Organization, , ,
합성회로 6
반응 조건
1.1 Reagents: p-Toluenesulfonic acid , Sodium nitrite Solvents: Dichloromethane ; 4 min, rt
참조
- N-Nitrosation of secondary amines using p-TSA-NaNO2 as a novel nitrosating agent under mild conditionsSynthetic Communications, 2010, 40(5), 654-660,
합성회로 7
반응 조건
1.1 Reagents: Acetic anhydride , Sodium nitrite Solvents: Dichloromethane ; 1.5 h, rt
참조
- A simple and efficient method for the N-nitrosation of secondary amines with NaNO2-Ac2O under mild conditionsJournal of Chemical Research, 2003, (10), 626-627,
합성회로 8
반응 조건
1.1 Reagents: Nitromethane , tert-Butyl hydroperoxide Catalysts: Potassium iodide Solvents: Nitromethane , Water ; 6 h, 80 °C
1.2 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Sodium sulfite Solvents: Water
참조
- Iodide-Catalyzed Synthesis of N-Nitrosamines via C-N Cleavage of NitromethaneJournal of Organic Chemistry, 2013, 78(22), 11366-11372,
합성회로 9
반응 조건
1.1 Reagents: Oxygen Catalysts: Tetrabutylammonium iodide , Potassium selenocyanate Solvents: Water ; 12 h, 80 °C
참조
- Catalytic Aerobic N-Nitrosation by Secondary Nitroalkanes in Water: A Tandem Diazotization of Aryl Amines and Azo CouplingOrganic Letters, 2023, 25(2), 449-453,
합성회로 10
반응 조건
1.1 Reagents: 2-Nitropropane , Oxygen Catalysts: 4-(4-Fluorophenyl)-1,2-naphthalenedione ; 12 h, 80 °C
참조
- Substrate Promiscuity of ortho-Naphthoquinone Catalyst: Catalytic Aerobic Amine Oxidation Protocols to Deaminative Cross-Coupling and N-NitrosationACS Catalysis, 2019, 9(10), 9216-9221,
합성회로 11
반응 조건
1.1 Reagents: Sodium perchlorate , Sodium nitrite Solvents: Acetonitrile , Water
참조
- N-Nitrosation of secondary amines effected by electrochemical oxidation of nitrite ion in weakly basic mediaChemical & Pharmaceutical Bulletin, 1988, 36(1), 459-61,
합성회로 12
반응 조건
1.1 Reagents: Hydrochloric acid , 1-Butyl-3-methylimidazolium nitrate Solvents: Water ; 5 °C; 30 min, 5 - 25 °C
참조
- 1-butyl-3-methylimidazolium nitrite as a reagent for the efficient N-nitrosation of secondary aminesJournal of the Iranian Chemical Society, 2011, 8(3), 857-861,
합성회로 13
합성회로 14
반응 조건
1.1 Reagents: Sodium nitrite Solvents: Acetonitrile , Water ; 4 h
참조
- Flow Electrochemistry for the N-Nitrosation of Secondary AminesChemistry - A European Journal, 2023, 29(32),,
합성회로 15
반응 조건
1.1 Reagents: 1,2-Benzisothiazole, 2,3-dihydro-3,3-dimethyl-2-nitroso-, 1,1-dioxide Solvents: Dichloromethane ; 2 h, rt
참조
- Versatile New Reagent for Nitrosation under Mild ConditionsOrganic Letters, 2021, 23(9), 3253-3258,
합성회로 16
반응 조건
1.1 Reagents: tert-Butyl nitrite ; 8 h, 45 °C
참조
- An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitriteGreen Chemistry, 2016, 18(8), 2323-2330,
합성회로 17
반응 조건
1.1 Reagents: Formaldehyde , Fuming nitric acid ; 0 °C; 0 °C → 25 °C; 1 h, 25 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
참조
- A combined experimental and DFT mechanistic study for the unexpected nitrosolysis of N-hydroxymethyldialkylamines in fuming nitric acidRSC Advances, 2018, 8(34), 19310-19316,
합성회로 18
반응 조건
1.1 Reagents: Nitrogen oxide (N2O4) Solvents: Carbon tetrachloride ; reflux
참조
- Dinitrogen tetroxide-impregnated charcoal (N2O4/Charcoal). Selective nitrosation of amines, amides, ureas, and thiolsSynthetic Communications, 2005, 35(11), 1517-1526,
합성회로 19
반응 조건
1.1 Reagents: Poly(vinylpyrrolidone) (cross-linked, oxidized, reaction products with N2O4) Solvents: Dichloromethane ; 2 min, rt
참조
- Selective N-nitrosation of amines, N-alkylamides, and N-alkylureas by N2O4 supported on cross-linked polyvinylpyrrolidone (PVP-N2O4)Synthesis, 2003, (10), 1591-1597,
합성회로 20
반응 조건
1.1 Reagents: 1,4-Dinitro-1H-pyrazole Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 16 h, 80 °C
참조
- Preparation of N-NO compounds, China, , ,
N-Nitrosodibutylamine Raw materials
N-Nitrosodibutylamine Preparation Products
N-Nitrosodibutylamine 관련 문헌
-
Arnaud Djintchui Ngongang,Sung Vo Duy,Sébastien Sauvé Anal. Methods 2015 7 5748
-
Wenbiao Jin,Jin Zhou,Baiyang Chen,Xiaoshan Zhu,Chongwei Cui J. Environ. Monit. 2012 14 2990
-
Lorenza Schettino,Juan L. Benedé,Alberto Chisvert RSC Adv. 2023 13 2963
-
Maria José Farré,Sara Insa,Aaron Lamb,Cristian Cojocariu,Wolfgang Gernjak Environ. Sci.: Water Res. Technol. 2020 6 210
-
Xiaofang Zeng,Weidong Bai,Yanping Xian,Hao Dong,Donghui Luo Anal. Methods 2016 8 5248
924-16-3 (N-Nitrosodibutylamine) 관련 제품
- 13256-07-0(N-Amyl-N-methylnitrosamine)
- 6949-28-6(N-Nitroso-di-N-hexylamine)
- 7068-83-9(N-Butyl-N-methylnitrosamine)
- 621-64-7(N-Nitrosodipropylamine)
- 25413-61-0(N-Ethyl-N-nitroso-1-propanamine)
- 20917-49-1(N-Nitrosoheptamethyleneimine)
- 13256-06-9(N,N-Diamylnitrosamine)
- 4549-44-4(N-Nitroso-N-ethylbutylamine)
- 100-75-4(N-Nitrosopiperidine)
- 2643367-80-8(Benzene, 2-bromo-4-cyclobutyl-1-methoxy-)
추천 공급업체
Amadis Chemical Company Limited
(CAS:924-16-3)N-Nitrosodibutylamine

순결:99%
재다:25ml
가격 ($):263.0